molecular formula C12H10F3N3O2S B10899194 2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide

2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide

Cat. No.: B10899194
M. Wt: 317.29 g/mol
InChI Key: MVEOTIAQJIYAKK-UHFFFAOYSA-N
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Description

2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide is a chemical compound based on the 1,3-thiazine scaffold, a heterocyclic structure recognized for its significant potential in medicinal chemistry and drug discovery research. The 1,3-thiazine core is a privileged structure found in a range of bioactive molecules and natural products . Derivatives of this heterocyclic system have been reported to exhibit diverse biological activities, serving as valuable scaffolds in the development of pharmacologically active agents . Research into analogous 1,3-thiazine compounds has indicated potential for various applications, which may include the exploration of antimicrobial, analgesic, and anti-inflammatory activities, given the established profiles of similar structures . The presence of the 2-amino substituent and the carboxamide moiety in this specific molecule offers distinct opportunities for chemical modification and structure-activity relationship (SAR) studies, making it a compound of interest for researchers investigating new therapeutic leads and biochemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10F3N3O2S

Molecular Weight

317.29 g/mol

IUPAC Name

2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)17-10(20)8-5-9(19)18-11(16)21-8/h1-4,8H,5H2,(H,17,20)(H2,16,18,19)

InChI Key

MVEOTIAQJIYAKK-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC1=O)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

Thiourea reacts with α,β-unsaturated carbonyl compounds to form 1,3-thiazine rings. For example, allyl thiourea derivatives undergo intramolecular cyclization via sulpha-Michael addition to yield 2-amino-5,6-dihydro-4H-1,3-thiazines (Figure 1).
Reaction Conditions :

  • Allyl thiourea intermediate prepared from allylamine and aryl isothiocyanate.

  • Cyclization in basic media (e.g., NaOH) at 60–80°C for 4–6 hours.

One-Pot Synthesis Using Aryl Aldehydes

Aryl aldehydes condense with thiourea in acidic media to form 4H-1,3-thiazines. For instance, trifluoroacetic acid (TFA) in acetonitrile facilitates this transformation:

RCHO + ThioureaTFA/CH3CN4H-1,3-Thiazine Derivative\text{RCHO + Thiourea} \xrightarrow{\text{TFA/CH}_3\text{CN}} \text{4H-1,3-Thiazine Derivative}

Key Parameters :

  • Yield: >80% for electron-deficient aldehydes.

  • Substituent compatibility: Tolerates -NO₂, -Cl, and -CF₃ groups.

Introduction of the Oxo Group at Position 4

The oxo group at position 4 is introduced via ketone precursors or post-cyclization oxidation:

Direct Incorporation via Cyclic Ketones

Cyclization of S-(aminopropyl) isothiourea dihydrobromide generates 2-amino-5,6-dihydro-4H-1,3-thiazine with an inherent oxo group (Scheme 1):

S-(Aminopropyl) isothioureaΔ,H2O2-Amino-4-oxo-5,6-dihydro-4H-1,3-thiazine\text{S-(Aminopropyl) isothiourea} \xrightarrow{\Delta, \text{H}_2\text{O}} \text{2-Amino-4-oxo-5,6-dihydro-4H-1,3-thiazine}

Conditions :

  • Heating in aqueous solution to eliminate NH₄Br.

Oxidation of Secondary Alcohols

Secondary alcohols adjacent to the thiazine ring are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO).

Synthesis of the Carboxamide Substituent

The N-[3-(trifluoromethyl)phenyl]carboxamide group is introduced via coupling reactions:

Carboxylic Acid Activation

The 6-carboxylic acid intermediate (generated via hydrolysis of ethyl esters) is activated as an acid chloride using thionyl chloride (SOCl₂) or coupling agents like EDC/HOBt. Subsequent reaction with 3-(trifluoromethyl)aniline yields the carboxamide:

6-COOHSOCl26-COCl3-CF₃-C₆H₄-NH₂6-CONH-(3-CF₃-C₆H₄)\text{6-COOH} \xrightarrow{\text{SOCl}_2} \text{6-COCl} \xrightarrow{\text{3-CF₃-C₆H₄-NH₂}} \text{6-CONH-(3-CF₃-C₆H₄)}

Optimization Notes :

  • Use of DMAP as a catalyst improves yields to >75%.

  • Solvent: Dichloromethane or THF at 0–25°C.

Microwave-Assisted Amidation

Microwave irradiation reduces reaction times from hours to minutes. For example, montmorillonite K-10 clay catalyzes amidation in 2–4 minutes under microwave conditions.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImprovementSource
Cyclization solventAcetonitrile85% → 92%
Amidation temperature0°C → 25°C68% → 82%

Catalytic Additives

  • Triethylamine : Neutralizes HCl during carboxamide formation, preventing side reactions.

  • LiAlH₄ : Reduces esters to alcohols in THF at −10°C (critical for intermediate synthesis).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR :

    • Thiazine protons: δ 3.2–4.1 ppm (m, 2H, CH₂).

    • NH₂ group: δ 5.8–6.2 ppm (bs, 2H).

  • MS : Molecular ion peak at m/z 317.29 [M+H]⁺.

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve >98% purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds similar to 2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99% .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of diabetes and obesity .

Synthesis and Characterization

The synthesis of this compound involves multi-step procedures that include the generation of thiazine derivatives and subsequent functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

  • Anticancer Studies : A series of thiazine derivatives were evaluated for their anticancer activity against various cell lines. The results indicated that modifications in the chemical structure significantly influenced their efficacy .
  • Antibacterial Activity : Some derivatives showed broad-spectrum antibacterial activity, making them candidates for further development in treating bacterial infections .

Comparative Analysis of Thiazine Derivatives

Compound NameAnticancer ActivityEnzyme TargetReference
Compound APGI: 86.61%DPP-IV Inhibitor
Compound BPGI: 85.26%Not specified
Compound CModerate ActivityNot specified

Mechanism of Action

The mechanism of action of 2-AMINO-4-OXO-N~6~-[3-(TRIFLUOROMETHYL)PHENYL]-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. It binds to DNA and interacts with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s thiazine core (S and N) contrasts with the oxazine core (O and N) in the compound. The 5,6-dihydro saturation in both thiazines (target and CAS 371223-73-3) reduces ring strain, enhancing conformational flexibility.

Substituent Effects: Trifluoromethyl (-CF₃): Present in both the target and compounds, this group enhances hydrophobicity and resistance to metabolic degradation, a common strategy in drug design . Stereochemistry: The compound specifies (4S,6R) stereochemistry, suggesting enantioselective biological activity, whereas the target’s stereochemical details are unspecified .

Biological Activity

The compound 2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide is a member of the thiazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.

The structural formula of the compound can be represented as follows:

C12H10F3N3OS\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}\text{S}

This compound features a thiazine ring, an amino group, and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit promising antimicrobial properties. A study on related 5,6-dihydro-1,3-thiazine derivatives showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv. For instance, certain derivatives demonstrated inhibitory effects with percentages of inhibition reaching up to 97% at concentrations as low as 6.25 µg/ml . This suggests that compounds similar to This compound could also possess noteworthy antimycobacterial properties.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. The structure's similarity to known inhibitors indicates potential activity against dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Compounds that inhibit DHODH have been recognized for their therapeutic potential in treating autoimmune diseases and certain cancers .

Synthesis Methods

The synthesis of thiazine derivatives typically involves multi-step processes that include cyclization reactions and modifications of existing compounds. One common method involves the reaction of alpha,beta-unsaturated ketones with thiobenzamide under catalytic conditions . The following table summarizes various synthetic routes for related compounds:

CompoundSynthesis MethodYield (%)Reference
Thiazine Derivative ABF3·Et2O-catalyzed reaction85%
Thiazine Derivative BReaction with thiobenzamide78%
Thiazine Derivative CEnzymatic reduction>90%

Case Studies

  • Antimycobacterial Evaluation : A series of thiazine derivatives were evaluated for their activity against Mycobacterium tuberculosis. The most active derivative exhibited an MIC99 > 6.25 µg/ml, indicating its potential as a lead compound in antitubercular drug development .
  • Inhibition Studies : In vitro assays demonstrated that compounds structurally related to This compound showed significant inhibition of DHODH compared to established inhibitors like brequinar and teriflunomide .

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-oxo-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-1,3-thiazine-6-carboxamide?

The synthesis involves multi-step protocols requiring precise control of reaction parameters. Key steps include:

  • Cyclization reactions under reflux with solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
  • Temperature control (e.g., 60–80°C) to ensure intermediate stability and avoid side reactions.
  • Purification via column chromatography or preparative HPLC to isolate the final product.
    Reaction progress is monitored using TLC or HPLC to validate intermediate formation and purity .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the thiazine ring system and trifluoromethylphenyl substituents.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).
  • X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. How is the compound’s solubility and stability optimized for biological assays?

  • Solubility screening: Test polar (DMSO, ethanol) and aqueous buffers (PBS with 0.1% Tween-80) under sonication.
  • Stability studies: Use HPLC to monitor degradation under varying pH (4–9) and temperatures (4–37°C) over 24–72 hours. Adjust formulations with cyclodextrins or liposomal encapsulation if needed .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Cross-validation: Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing amide vs. ester carbonyls).
  • Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Alternative derivatization: Synthesize a methyl or acetyl derivative to simplify spectral interpretation .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Continuous flow reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst screening: Test alternatives like Pd/C or enzymatic catalysts for selective transformations.
  • Design of Experiments (DoE): Statistically optimize variables (temperature, solvent ratio, catalyst loading) to maximize yield .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity?

  • Electron-withdrawing effects: The -CF₃ group increases electrophilicity of the adjacent carboxamide, facilitating nucleophilic attacks (e.g., hydrolysis or enzyme binding).
  • Steric hindrance: Use X-ray crystallography or molecular docking to assess spatial interference in target binding .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Dose-response validation: Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate).
  • Off-target profiling: Use kinase/GPCR panels to identify confounding interactions.
  • Metabolite screening: LC-MS/MS detects active metabolites that may contribute to observed effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results in cell-based assays?

  • Cell line variability: Test across multiple lines (e.g., HEK293, HepG2) with controlled passage numbers.
  • Apoptosis vs. necrosis: Use flow cytometry with Annexin V/PI staining to differentiate mechanisms.
  • ROS quantification: Measure reactive oxygen species (ROS) to rule out oxidative stress artifacts .

Q. What statistical approaches validate reproducibility in pharmacokinetic studies?

  • Bootstrap resampling: Assess confidence intervals for AUC and half-life metrics.
  • Mann-Whitney U test: Compare bioavailability across animal models (e.g., murine vs. primate).
  • Meta-analysis: Aggregate data from independent studies to identify outliers .

Methodological Best Practices

Q. How to design a robust SAR study for this compound?

  • Scaffold diversification: Synthesize analogs with modifications to the thiazine ring (e.g., S→O substitution) and phenyl substituents (e.g., -Cl, -OCH₃).
  • 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate structural features with activity.
  • Target engagement assays: Employ SPR or ITC to quantify binding affinity to proposed targets .

Q. What controls are essential in enzyme inhibition assays?

  • Positive controls: Include known inhibitors (e.g., staurosporine for kinases).
  • Solvent controls: Match DMSO concentrations (typically ≤0.1%) to avoid solvent interference.
  • Time-dependent inhibition: Pre-incubate compound with enzyme to assess irreversible binding .

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